molecular formula C11H14NO3PS2 B12740779 Phosphorothioic acid, O,O-diethyl O-(4-isothiocyanatophenyl) ester CAS No. 84197-34-2

Phosphorothioic acid, O,O-diethyl O-(4-isothiocyanatophenyl) ester

Cat. No.: B12740779
CAS No.: 84197-34-2
M. Wt: 303.3 g/mol
InChI Key: QGFKIHMVYSNACF-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O,O-diethyl O-(4-isothiocyanatophenyl) ester is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of a phosphorothioate group and an isothiocyanate group, making it a versatile molecule in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphorothioic acid, O,O-diethyl O-(4-isothiocyanatophenyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 4-isothiocyanatophenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure controlled reaction kinetics.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques like distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Phosphorothioic acid, O,O-diethyl O-(4-isothiocyanatophenyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioate oxides.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products:

    Oxidation: Phosphorothioate oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted phosphorothioates.

Scientific Research Applications

Phosphorothioic acid, O,O-diethyl O-(4-isothiocyanatophenyl) ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing phosphorothioate groups.

    Biology: Employed in the study of enzyme inhibition, particularly acetylcholinesterase inhibitors.

    Medicine: Investigated for its potential use in developing pharmaceuticals, especially in the treatment of neurological disorders.

    Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in inhibiting specific biological pathways.

Mechanism of Action

The mechanism of action of phosphorothioic acid, O,O-diethyl O-(4-isothiocyanatophenyl) ester involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged nerve signal transmission, which can be beneficial or detrimental depending on the context.

Comparison with Similar Compounds

  • Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester
  • Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester
  • Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester

Comparison: Phosphorothioic acid, O,O-diethyl O-(4-isothiocyanatophenyl) ester is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity. Compared to similar compounds, it exhibits higher specificity in enzyme inhibition and offers diverse synthetic applications due to its reactive functional groups.

This comprehensive overview highlights the significance of this compound in various scientific and industrial domains. Its unique chemical structure and reactivity make it a valuable compound for research and application.

Properties

CAS No.

84197-34-2

Molecular Formula

C11H14NO3PS2

Molecular Weight

303.3 g/mol

IUPAC Name

diethoxy-(4-isothiocyanatophenoxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H14NO3PS2/c1-3-13-16(18,14-4-2)15-11-7-5-10(6-8-11)12-9-17/h5-8H,3-4H2,1-2H3

InChI Key

QGFKIHMVYSNACF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)OC1=CC=C(C=C1)N=C=S

Origin of Product

United States

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